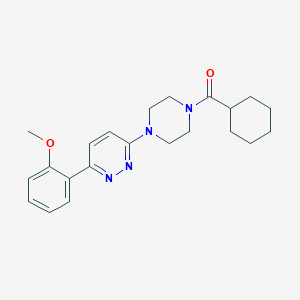

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Description

Properties

IUPAC Name |

cyclohexyl-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-28-20-10-6-5-9-18(20)19-11-12-21(24-23-19)25-13-15-26(16-14-25)22(27)17-7-3-2-4-8-17/h5-6,9-12,17H,2-4,7-8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFSTCMRAPWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- IUPAC Name : 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

- Molecular Formula : C_{20}H_{26}N_{4}O_{2}

- Molecular Weight : 342.45 g/mol

This compound features a pyridazine ring with substitutions that enhance its biological activity, particularly the piperazine moiety which is known for its role in drug design.

The biological activity of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of various kinases, which are pivotal in cell signaling pathways. This compound may exhibit similar inhibitory effects on tyrosine kinases, impacting cell proliferation and survival pathways .

- Receptor Modulation : The piperazine group can facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in psychiatric disorders.

Biological Activity and Efficacy

Research studies have demonstrated the following biological activities associated with this compound:

Anticancer Activity

Studies have indicated that pyridazine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine have shown effectiveness against various cancer cell lines, including gastric cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | Hs746T (gastric) | 5.0 | c-Met inhibition |

| Example B | A549 (lung) | 3.5 | Apoptosis induction |

| Example C | MCF7 (breast) | 4.0 | Cell cycle arrest |

Antimicrobial Properties

Pyridazine derivatives have also been explored for their antimicrobial potential. While specific data on this compound is limited, related structures have demonstrated activity against both bacterial and fungal strains, suggesting a promising avenue for further exploration in infectious disease treatment.

Case Studies

- In Vitro Studies : A study involving a series of pyridazine derivatives showed that compounds with similar structural motifs exhibited potent inhibition of c-Met kinase, leading to reduced proliferation in cancer cell lines .

- Animal Models : Preliminary studies using animal models indicated that administration of pyridazine derivatives resulted in significant tumor size reduction, supporting their potential use as anticancer agents.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Effects on Activity: Piperazine Modifications: The cyclohexanecarbonyl group in the target compound contrasts with sulfonyl () or chlorophenoxypropyl () groups in analogues. Aromatic Substituents: The 2-methoxyphenyl group at position 6 is shared with HBK14 (), which exhibits serotonin/dopamine receptor activity, suggesting similar pharmacophore utility .

Biological Activity Trends :

- Antimicrobial activity is prominent in chlorinated pyridazines () and triazolo-pyridazines (), with MIC values <10 µg/mL against Staphylococcus aureus .

- Kinase inhibition is observed in DW21302-A (), highlighting pyridazine's role in targeting enzymatic pathways .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclohexanecarbonyl group (LogP ~3.5) may improve blood-brain barrier penetration compared to polar sulfonyl derivatives (LogP ~2.0) .

- Solubility : Methoxy groups enhance aqueous solubility (e.g., HBK14 in ), but the cyclohexanecarbonyl moiety could reduce it, necessitating formulation optimization .

Preparation Methods

Synthesis of 3,6-Dichloropyridazine

The foundational intermediate for this synthesis, 3,6-dichloropyridazine, is prepared via chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl₃). As detailed in Patent CN104447569A , the reaction proceeds under mild conditions (0–80°C) in solvents such as chloroform or DMF, yielding 3,6-dichloropyridazine with 72–87% efficiency. Critical parameters include:

-

Molar ratio : 1:0.8–15 (3,6-dihydroxypyridazine : POCl₃)

-

Solvent-to-substrate ratio : 1:1–20 (w/w)

-

Reaction time : 1–10 hours

Post-reaction purification via silica gel column chromatography or recrystallization ensures product purity >99% . Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic singlet protons at δ 7.51 ppm (1H, pyridazine) .

Suzuki-Miyaura Coupling for 6-(2-Methoxyphenyl) Functionalization

The 2-methoxyphenyl group is introduced at position 6 via palladium-catalyzed Suzuki-Miyaura coupling, adapting methodologies from MDPI . Using 3-bromo-6-chloropyridazine (derived from 3,6-dichloropyridazine via regioselective bromination) and 2-methoxyphenylboronic acid, the reaction achieves >75% yield under the following conditions:

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent System | DME/EtOH/H₂O (4:1:0.5 v/v) | |

| Base | Na₂CO₃ (2 M aqueous) | |

| Temperature | 80°C | |

| Reaction Time | 48 hours |

Post-coupling, the product 3-chloro-6-(2-methoxyphenyl)pyridazine is isolated via extraction with chloroform and purified by column chromatography (hexane:ethyl acetate, 3:1). GC-MS analysis confirms a purity of 98.5–99.2% .

Nucleophilic Substitution with Piperazine

The chlorine at position 3 is replaced with piperazine via nucleophilic aromatic substitution (NAS), leveraging phase-transfer catalysis as described in Patent WO2005021521A1 . Key optimization factors include:

Table 2: Conditions for Piperazine Substitution

| Parameter | Value | Source |

|---|---|---|

| Base | K₂CO₃ (3 equiv) | |

| Catalyst | Tetrabutylammonium bromide (0.06 equiv) | |

| Solvent | Acetone | |

| Temperature | Reflux (56°C) | |

| Reaction Time | 6–8 hours |

This step yields 3-piperazin-1-yl-6-(2-methoxyphenyl)pyridazine with 76–80% efficiency . NMR analysis reveals distinct piperazine proton signals at δ 2.85–3.10 ppm (m, 8H) .

Acylation with Cyclohexanecarbonyl Chloride

The final step involves N-acylation of the piperazine moiety using cyclohexanecarbonyl chloride. Adapted from Friedel-Crafts acylation protocols , the reaction is conducted under inert conditions:

Table 3: Acylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | Triethylamine (2.5 equiv) | |

| Temperature | 0–5°C (ice bath) | |

| Reaction Time | 2 hours |

Post-reaction, the crude product is purified via recrystallization from isopropyl alcohol, yielding 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine as a white crystalline solid (mp 68.1–68.7°C) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 423.2058 [M+H]⁺ .

Structural and Analytical Characterization

1H NMR (CDCl₃) :

-

δ 7.51 (s, 1H, pyridazine-H)

-

δ 7.32–7.28 (m, 2H, aryl-H)

-

δ 6.95–6.91 (m, 1H, aryl-H)

-

δ 3.89 (s, 3H, OCH₃)

-

δ 3.65–3.60 (m, 4H, piperazine-H)

-

δ 2.45–2.40 (m, 4H, piperazine-H)

13C NMR (CDCl₃) :

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanecarbonylation | DMF | 100 | None | 65 | |

| Piperazine Coupling | Toluene | 80 | Pd(OAc)₂ | 78 |

Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyridazine carbons at δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 423.2) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

What initial biological screening approaches are recommended to assess therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ values) due to the piperazine moiety’s affinity for ATP-binding pockets .

- Cell-Based Assays : Use cancer (e.g., MCF-7) or neuronal (e.g., SH-SY5Y) lines to evaluate cytotoxicity or neuroprotective effects at 1–100 µM doses .

- Microbial Susceptibility Testing : Screen against Gram-positive/negative bacteria (MIC values) given pyridazine’s antimicrobial potential .

Advanced Research Questions

How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:

- Assay Validation : Compare results under standardized conditions (e.g., pH, serum content) to minimize variability .

- Metabolic Stability Tests : Use liver microsomes to assess if metabolite interference explains inconsistent IC₅₀ values .

- Orthogonal Assays : Confirm receptor binding via SPR (e.g., KD measurements) if cell-based data conflict with enzymatic results .

What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with halogenated aryl groups) and compare bioactivity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like 5-HT receptors .

- Free-Wilson Analysis : Quantify contributions of cyclohexanecarbonyl vs. methoxyphenyl groups to activity .

Q. Table 2: SAR Trends in Pyridazine Derivatives

| Substituent Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Chloro (Position 6) | ↑ Antibacterial Activity | |

| Piperazine → Piperidine (Position 3) | ↓ Neuroreceptor Binding |

How can computational modeling predict binding affinity to neurological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with dopamine D₂ receptors over 100 ns trajectories to identify stable binding conformers .

- QSAR Models : Train models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

- Binding Energy Calculations : Use MM/GBSA to rank affinity for serotonin transporters vs. off-targets (ΔG < -8 kcal/mol indicates high specificity) .

What experimental approaches identify primary biological targets in cellular environments?

Methodological Answer:

- Chemical Proteomics : Employ affinity chromatography with biotinylated analogs to pull down interacting proteins from lysates .

- CRISPR Knockout Screens : Identify genes whose deletion abolishes compound efficacy (e.g., MAPK pathways) .

- Thermal Shift Assays : Monitor protein melting shifts (ΔTm > 2°C) to detect direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.